molecular formula C15H11ClFN5O4S B4283364 N~1~-[1-(2-CHLORO-4-FLUOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-3-NITRO-1-BENZENESULFONAMIDE

N~1~-[1-(2-CHLORO-4-FLUOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-3-NITRO-1-BENZENESULFONAMIDE

Cat. No.: B4283364
M. Wt: 411.8 g/mol
InChI Key: UHRLRRQQTKOEAT-UHFFFAOYSA-N
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Description

N~1~-[1-(2-CHLORO-4-FLUOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-3-NITRO-1-BENZENESULFONAMIDE is a complex organic compound that features a triazole ring, a nitro group, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-[1-(2-CHLORO-4-FLUOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-3-NITRO-1-BENZENESULFONAMIDE typically involves multiple steps. One common approach is to start with the preparation of the 1-(2-chloro-4-fluorobenzyl)-1H-1,2,4-triazole intermediate. This can be achieved through a nucleophilic substitution reaction where 2-chloro-4-fluorobenzyl chloride reacts with 1H-1,2,4-triazole under basic conditions .

The next step involves the nitration of benzenesulfonamide to introduce the nitro group. This can be done using a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions . Finally, the two intermediates are coupled together using a suitable coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired compound .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis .

Chemical Reactions Analysis

Types of Reactions

N~1~-[1-(2-CHLORO-4-FLUOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-3-NITRO-1-BENZENESULFONAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of N1-[1-(2-CHLORO-4-FLUOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-3-NITRO-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets. The triazole ring can bind to metal ions in enzymes, inhibiting their activity. The nitro group can undergo reduction within biological systems, leading to the formation of reactive intermediates that can damage cellular components .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~1~-[1-(2-CHLORO-4-FLUOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-3-NITRO-1-BENZENESULFONAMIDE is unique due to the combination of its triazole ring, nitro group, and sulfonamide group. This unique structure imparts specific chemical and biological properties that are not observed in the similar compounds listed above .

Properties

IUPAC Name

N-[1-[(2-chloro-4-fluorophenyl)methyl]-1,2,4-triazol-3-yl]-3-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClFN5O4S/c16-14-6-11(17)5-4-10(14)8-21-9-18-15(19-21)20-27(25,26)13-3-1-2-12(7-13)22(23)24/h1-7,9H,8H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHRLRRQQTKOEAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)NC2=NN(C=N2)CC3=C(C=C(C=C3)F)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClFN5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~1~-[1-(2-CHLORO-4-FLUOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-3-NITRO-1-BENZENESULFONAMIDE
Reactant of Route 2
N~1~-[1-(2-CHLORO-4-FLUOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-3-NITRO-1-BENZENESULFONAMIDE
Reactant of Route 3
Reactant of Route 3
N~1~-[1-(2-CHLORO-4-FLUOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-3-NITRO-1-BENZENESULFONAMIDE
Reactant of Route 4
Reactant of Route 4
N~1~-[1-(2-CHLORO-4-FLUOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-3-NITRO-1-BENZENESULFONAMIDE
Reactant of Route 5
Reactant of Route 5
N~1~-[1-(2-CHLORO-4-FLUOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-3-NITRO-1-BENZENESULFONAMIDE
Reactant of Route 6
Reactant of Route 6
N~1~-[1-(2-CHLORO-4-FLUOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-3-NITRO-1-BENZENESULFONAMIDE

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